molecular formula C15H12ClFN2O B2555347 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 871218-91-6

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B2555347
CAS RN: 871218-91-6
M. Wt: 290.72
InChI Key: KYQJFRYOHIIHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine, or 2-(2-CFMIP), is a synthetic compound with a wide range of applications in scientific research. It is a member of the imidazopyridine family of compounds, which are known for their high affinity for a variety of receptors. As a result, 2-(2-CFMIP) has been used to study the effects of receptor ligands on the body and to explore new therapeutic drugs.

Scientific Research Applications

Synthetic Routes and Cytotoxic Activities Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic activities. The modifications in the chemical structure, such as the replacement of methyl groups with trifluoromethyl groups or the substitution of the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold, have been studied to understand their impact on cytotoxic activity and CDK inhibitor activity (Vilchis-Reyes et al., 2010) Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.

Chemical Reactivity and Synthesis The reactivity of imidazo[1,2-a]pyridinyl-chalcone (IPC) series was studied using quantum chemistry methods, revealing that the local nucleophilicity and electrophilicity of these compounds are not dependent on the substituents. This research provides insights into the interactions centers of IPC series, which is crucial for organic synthesis and improving biological activities in medicinal chemistry (Konaté et al., 2021) DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series.

Physicochemical Mimicry in Bioisosteric Replacement The mimicry of 8-Fluoroimidazo[1,2-a]pyridine to imidazo[1,2-a]pyrimidine in physicochemical properties has been established. This mimicry, confirmed through in silico and traditional techniques, has been effectively utilized in an in vitro system, demonstrating the potential of 8-fluoroimidazopyridine ring in ligand 3 to act as a bioisosteric replacement for imidazopyrimidine in the GABA(A) receptor modulator (Humphries et al., 2006) 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenoxy)methyl]-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c1-10-3-2-6-19-8-12(18-15(10)19)9-20-14-5-4-11(17)7-13(14)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQJFRYOHIIHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine

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